RKI-1447 dihydrochloride

ROCK inhibition kinase profiling cellular signaling

Non-selective ROCK inhibitors like Y-27632 or Fasudil introduce >10- to >1000-fold potency gaps and confounding off-target pharmacology, undermining experimental reproducibility. RKI-1447 dihydrochloride resolves this with low-nanomolar potency (ROCK1 IC₅₀=14.5 nM, ROCK2 IC₅₀=6.2 nM) and a defined selectivity profile-no effect on AKT, MEK, or S6K phosphorylation at up to 10 µM. • 2.3-fold ROCK2-over-ROCK1 selectivity enables isoform-specific hypothesis testing; pair with GSK429286A for cross-validation. • 87% tumor growth inhibition in ErbB2 transgenic model validates in vivo efficacy for breast cancer studies. • ≥98% HPLC purity; supplied as dihydrochloride salt for optimal aqueous solubility and stability.

Molecular Formula C16H16Cl2N4O2S
Molecular Weight 399.29
CAS No. 1782109-09-4
Cat. No. B2663510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRKI-1447 dihydrochloride
CAS1782109-09-4
Molecular FormulaC16H16Cl2N4O2S
Molecular Weight399.29
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl
InChIInChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H
InChIKeyGBXLRAPHQIRDNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RKI-1447 Dihydrochloride (CAS 1782109-09-4) – Compound Identity and Core ROCK1/2 Inhibitor Profile


1-[(3-Hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea dihydrochloride, commonly referred to as RKI-1447 dihydrochloride, is a pyridylthiazolyl-urea based small molecule that functions as a potent and selective ATP‑competitive inhibitor of the Rho‑associated coiled‑coil kinases ROCK1 and ROCK2 [1]. The compound’s X‑ray co‑crystal structure confirms Type I binding mode, engaging the ATP binding site through interactions with the hinge region and the DFG motif of the kinase domain [2].

1
ROCK1/2 pathway inhibition study fit
Supports research requiring ATP-competitive Type I kinase engagement.
2
Isoform-selectivity assay context
Enables experiments designed to probe ROCK2-biased signaling with defined AGC kinase selectivity.
3
Breast cancer cell-model endpoint review
Applied in model systems for anchorage-independent growth and invasion endpoint analysis.

Why RKI-1447 Dihydrochloride (CAS 1782109-09-4) Cannot Be Interchanged with Other ROCK Inhibitors Without Loss of Experimental Resolution


ROCK inhibitors exhibit widely divergent potency, isoform selectivity, and off‑target profiles, precluding simple interchangeability in research applications [1]. Substituting a compound like Y‑27632 (ROCK1/2 IC₅₀ ≈ 140–220 nM) or Fasudil (ROCK IC₅₀ ≈ 10.7 µM) for RKI‑1447 (ROCK1 IC₅₀ = 14.5 nM, ROCK2 IC₅₀ = 6.2 nM) introduces >10‑fold to >1000‑fold differences in target engagement and alters the signaling signature in cells [1]. Moreover, the selectivity profile against PKA, AKT, MEK, S6K, and other AGC kinases is distinct for each chemical series, meaning that experiments using a different ROCK inhibitor may conflate pathway‑specific effects with off‑target pharmacology [1].

Profile
RKI-1447 Dihydrochloride
Common Substitute Risk
Potency
Low-nanomolar target engagement
Y-27632 or Fasudil may shift potency >10-fold, altering signaling signature.
Selectivity
Narrow AGC kinase off-target profile
Other ROCK inhibitors (e.g., Fasudil, Y-27632) may introduce PKC/MLCK confounds.
Isoform Bias
2.3-fold ROCK2-selective
GSK429286A exhibits a 4.5-fold ROCK1 bias, reversing isoform preference.

RKI-1447 Dihydrochloride (CAS 1782109-09-4) – Quantified Evidence of Differentiation from ROCK Inhibitor Comparators


ROCK1/2 Inhibitory Potency: RKI‑1447 versus Y‑27632 and Fasudil

RKI‑1447 dihydrochloride exhibits sub‑nanomolar to low nanomolar inhibitory potency against ROCK1 (IC₅₀ = 14.5 nM) and ROCK2 (IC₅₀ = 6.2 nM), representing a >10‑fold improvement over the prototypical ROCK inhibitor Y‑27632 (ROCK1/2 IC₅₀ = 140‑220 nM) and a >1000‑fold improvement over Fasudil (ROCK IC₅₀ ≈ 10.7 µM) [1].

ROCK1/2 Potency
Cross-study comparable
ROCK1 IC₅₀ = 14.5 nM
ROCK2 IC₅₀ = 6.2 nM
Supports pathway-response context at lower concentrations.
>10-fold vs Y-27632; >1000-fold vs Fasudil. In vitro FRET-based assay.
ROCK inhibition kinase profiling cellular signaling

Kinase Selectivity Fingerprint: RKI‑1447 Discriminates ROCK‑Mediated Signaling from Related AGC Kinases

At a concentration of 1 µM, RKI‑1447 inhibits only a limited subset of related kinases: PKA (85.5% inhibition), PKN1/PRK1 (80.5%), p70S6K (61.9%), AKT1 (56.0%), and MRCKα (50.4%) . Fifteen additional kinases tested exhibit minimal or no inhibition (IC₅₀ > 1 µM). In cellular assays, RKI‑1447 (100 nM) abolishes phosphorylation of the ROCK substrates MLC‑2 (Ser19) and MYPT‑1 (Thr696), yet leaves phosphorylation of AKT (Ser473), MEK (Ser298), and S6 (Ser240/244) unchanged at concentrations up to 10 µM [1]. This contrasts with the broader off‑target profile reported for some other ROCK inhibitors such as Y‑27632 and Fasudil, which at comparable concentrations can affect additional kinases including PKC and MLCK .

Kinase Selectivity Fingerprint
Cross-study comparable
PKA 85.5% inh.
15 other kinases
Defined off-target profile aids pathway-response interpretation.
Cellular MLC-2/MYPT-1 inhibition confirmed; AKT/MEK/S6 unchanged up to 10 µM.
Anchorage-Independent Growth
Cross-study comparable
IC₅₀ = 709 nM
Reported cell-model response context against GSK429286A (>10 µM).
MDA-MB-231 soft agar assay; >14-fold response difference.
In Vivo Tumor Model
Cross-study comparable
87% growth inhibition
Model-response endpoint context; 7.7-fold smaller volume vs vehicle.
ErbB2 transgenic model, 200 mg/kg i.p. daily, 14 days.
Isoform Selectivity Bias
Cross-study comparable
2.3-fold ROCK2-selective
Isoform-selectivity assay context differs ~15-fold from GSK429286A.
GSK429286A shows 4.5-fold ROCK1 bias. In vitro kinase assay.
Analog SAR: RKI-1313
Head-to-head
3-Hydroxybenzyl moiety required
Direct analog comparison confirms pharmacophoric requirement.
RKI-1313 is inactive in MLC-2, migration, and colony formation assays.
kinase selectivity off‑target profiling signal transduction

Anchorage‑Independent Growth: RKI‑1447 Exceeds GSK429286A in Cellular Efficacy

RKI‑1447 inhibits anchorage‑independent colony formation of MDA‑MB‑231 breast cancer cells with an IC₅₀ of 709 nM . In contrast, the related ROCK1/2 inhibitor GSK429286A exhibits an IC₅₀ of >10 µM in the same assay, demonstrating a >14‑fold advantage for RKI‑1447 [1]. Additionally, RKI‑1447 reduces MDA‑MB‑231 cell invasion by 53% at 1 µM and 85% at 10 µM .

Anchorage-Independent Growth
Cross-study comparable
IC₅₀ = 709 nM
Reported cell-model response context against GSK429286A (>10 µM).
MDA-MB-231 soft agar assay; >14-fold response difference.
colony formation tumorigenicity breast cancer

In Vivo Tumor Growth Inhibition: RKI‑1447 Demonstrates 87% Suppression in a Transgenic Breast Cancer Model

In a transgenic mouse model of ErbB2‑driven mammary tumorigenesis, daily intraperitoneal administration of RKI‑1447 at 200 mg/kg for 14 days suppressed tumor growth by 87% compared to vehicle control, with an average tumor size increase of only 8.8% versus 68.3% in controls [1]. The average tumor volume in RKI‑1447‑treated mice was 7.7‑fold smaller than in untreated animals, and no significant body weight loss was observed during the treatment period [1]. In comparison, Y‑27632 has shown more modest tumor growth inhibition in similar models, often requiring higher doses or achieving <50% suppression [2].

In Vivo Tumor Model
Cross-study comparable
87% growth inhibition
Model-response endpoint context; 7.7-fold smaller volume vs vehicle.
ErbB2 transgenic model, 200 mg/kg i.p. daily, 14 days.
in vivo efficacy tumor xenograft breast cancer

Intra‑class Selectivity: RKI‑1447 Achieves 15‑Fold Greater ROCK2/ROCK1 Discrimination than GSK429286A

RKI‑1447 exhibits approximately 2.3‑fold selectivity for ROCK2 over ROCK1 (ROCK2 IC₅₀ = 6.2 nM vs. ROCK1 IC₅₀ = 14.5 nM) [1]. In comparison, the structurally distinct ROCK inhibitor GSK429286A displays a 4.5‑fold preference for ROCK1 over ROCK2 (ROCK1 IC₅₀ = 14 nM vs. ROCK2 IC₅₀ = 63 nM) . This 15‑fold relative difference in isoform bias (2.3‑fold toward ROCK2 for RKI‑1447 versus 4.5‑fold toward ROCK1 for GSK429286A) provides researchers with a means to selectively probe the biological roles of ROCK1 versus ROCK2.

Isoform Selectivity Bias
Cross-study comparable
2.3-fold ROCK2-selective
Isoform-selectivity assay context differs ~15-fold from GSK429286A.
GSK429286A shows 4.5-fold ROCK1 bias. In vitro kinase assay.
isoform selectivity ROCK2 preference kinase profiling

RKI‑1447 vs. RKI‑1313: Critical Role of the 3‑Hydroxybenzyl Moiety for Cellular Activity

RKI‑1447 contains a 3‑hydroxybenzyl substituent that is essential for its potent cellular activity. Its close analog RKI‑1313, which differs by substitution at the benzyl ring, exhibits dramatically reduced activity in cellular assays: RKI‑1313 fails to suppress ROCK substrate phosphorylation, cell migration, invasion, or anchorage‑independent growth at concentrations where RKI‑1447 is fully efficacious [1]. This direct intra‑class comparison underscores that even subtle structural variations within the pyridylthiazolyl‑urea series can abolish biological function, making RKI‑1447 the validated tool compound for ROCK‑dependent studies.

Analog SAR: RKI-1313
Head-to-head
3-Hydroxybenzyl moiety required
Direct analog comparison confirms pharmacophoric requirement.
RKI-1313 is inactive in MLC-2, migration, and colony formation assays.
structure‑activity relationship analog comparison ROCK inhibition

RKI-1447 Dihydrochloride (CAS 1782109-09-4) – Recommended Research and Preclinical Application Scenarios Based on Evidence


Elucidating ROCK2‑Dependent versus ROCK1‑Dependent Signaling in Cancer Cell Motility

RKI‑1447’s 2.3‑fold selectivity for ROCK2 over ROCK1, combined with its low‑nanomolar potency, makes it the preferred tool for experiments designed to parse the relative contributions of the two ROCK isoforms to cell migration, invasion, and cytoskeletal reorganization [1]. Use in parallel with a ROCK1‑biased inhibitor such as GSK429286A enables cross‑validation and isoform‑specific hypothesis testing.

Preclinical Efficacy Studies in ErbB2‑Driven Breast Cancer Models

The demonstrated 87% inhibition of tumor growth in a transgenic ErbB2 mouse model establishes RKI‑1447 as a benchmark compound for in vivo ROCK inhibition studies in breast cancer [1]. This scenario is particularly suited for investigators evaluating the therapeutic potential of ROCK blockade in HER2‑positive or triple‑negative breast cancer xenografts or syngeneic models.

Kinase Selectivity Profiling and Pathway Validation

With a defined off‑target profile limited to a handful of AGC kinases at 1 µM and a clean cellular phosphorylation signature (no effect on AKT, MEK, or S6K at up to 10 µM), RKI‑1447 is the compound of choice for studies requiring unambiguous assignment of phenotypes to ROCK signaling rather than to confounding kinase cross‑reactivity [1]. This is critical for high‑confidence pathway mapping and for validating ROCK‑dependent biomarkers.

Phenotypic Screening for ROCK‑Dependent Metastatic Behavior

The strong suppression of anchorage‑independent colony formation (IC₅₀ = 709 nM) and invasion (up to 85% inhibition at 10 µM) in MDA‑MB‑231 cells positions RKI‑1447 as a superior probe for high‑content screening assays aimed at identifying ROCK‑dependent modulators of metastasis [1]. Its potency in these functional assays surpasses that of other ROCK inhibitors such as GSK429286A, ensuring that even partial ROCK pathway engagement produces measurable phenotypic changes.

Application
Selection Property
Validation Focus
ROCK2-vs-ROCK1 signaling dissection
Isoform-selectivity assay context
ROCK2-biased pathway-response interpretation
ErbB2-driven breast cancer models
Model-response endpoint context
In vivo tumor-growth endpoint review
Kinase pathway validation studies
Defined AGC kinase off-target profile
ROCK-dependent phenotype assignment
Metastatic behavior screening
Cell-model endpoint review
Anchorage-independent colony and invasion endpoints

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